molecular formula C14H9Cl2FO2 B2919131 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 428465-86-5

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No. B2919131
CAS RN: 428465-86-5
M. Wt: 299.12
InChI Key: GCWUBYJTHBQZMH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde, also known as DBF, is a chemical compound that has been used in scientific research for various applications.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is not well understood, but it is believed to act as a fluorescent probe by binding to beta-amyloid plaques and emitting fluorescence upon excitation. It may also interact with G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has been shown to have minimal toxicity in vitro and in vivo. It has been used in cell culture studies to investigate the effects of beta-amyloid plaques on neuronal cells. 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has also been used in animal studies to investigate the distribution of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde in lab experiments is its high sensitivity and specificity for detecting beta-amyloid plaques. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be suitable for in vivo imaging due to its limited ability to cross the blood-brain barrier.

Future Directions

There are several future directions for research on 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde. One area of interest is the development of new fluorescent probes based on 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde for detecting beta-amyloid plaques with improved sensitivity and specificity. Another area of interest is the synthesis of new compounds based on 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde with potential biological activity, such as G protein-coupled receptor ligands. Additionally, further studies are needed to investigate the mechanism of action of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde and its potential applications in diagnostic and therapeutic settings.
In conclusion, 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is a chemical compound that has been used in scientific research for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has the potential to lead to new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde can be synthesized through a multi-step process starting from 3,5-dichloro-4-hydroxybenzaldehyde and 3-fluorobenzyl alcohol. The synthesis involves the protection of the hydroxyl group, followed by the reaction with 3-fluorobenzyl bromide to form the ether linkage. The final step involves the removal of the protecting group to yield the final product.

Scientific Research Applications

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of beta-amyloid plaques in Alzheimer's disease. It has also been used as a ligand for studying the binding properties of G protein-coupled receptors. Additionally, 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

3,5-dichloro-4-[(3-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWUBYJTHBQZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde

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